Norprostol, (-)-
Overview
Description
Norprostol, (-)- is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Profile and Derivatives
Norprostol, as part of the synthetic progestin family, is derived from testosterone (19-nortestosterone derivatives) or progesterone (19-norprogesterone derivatives). This category of progestins is known for their more specific progestational activity, and lack of androgenic, estrogenic, or glucocorticoid activity. They bind almost exclusively to the progesterone receptor and are considered "pure" progestational molecules. Their applications are diverse, including contraception and menopausal hormone therapy. Norprostol derivatives like norethisterone (NET) and levonorgestrel (LNG) are widely used in these contexts (Sitruk-Ware, 2004).
Bioavailability and Pharmacokinetics in Animal Models
Studies on the bioavailability and pharmacokinetics of synthetic progestins like Norprostol and its derivatives in various animal models (rats, beagles, and rhesus monkeys) provide insights into their metabolic behaviors. These studies are critical for understanding the compound's pharmacological effects and safety profile. However, the extrapolation of these results to human applications requires careful consideration due to significant differences observed across species (Düsterberg, Hümpel, & Speck, 1981).
Effects on Gastric Secretion and Ulcer Treatment
Norprostol derivatives, specifically 9-hydroxy-19,20-bis-norprostanoic acid (rosaprostol), have been studied for their effects on gastric secretion and potential application in treating duodenal ulcers. These studies reveal their antisecretory and mucopoietic activities, which form the basis for their healing effects in duodenal ulcer patients (Foschi et al., 1984).
Metabolite Identification and Cytoprotective Action
Research has also focused on identifying the metabolites of Norprostol derivatives in human plasma and urine. This is important for understanding the drug's complete metabolic pathway and its implications for therapeutic use. Additionally, the cytoprotective action of these compounds, such as rosaprostol, has been studied, providing valuable information for their potential application in protecting gastric mucosa (Benfenati et al., 1988).
Mechanism of Action
Target of Action
Norprostol, also known as Misoprostol, is a synthetic prostaglandin E1 analog . Its primary targets are the prostaglandin E1 receptors on parietal cells in the stomach and the uterus . In the stomach, these receptors play a crucial role in reducing gastric acid secretion . In the uterus and cervix, stimulation of these receptors can increase the strength and frequency of contractions and decrease cervical tone .
Mode of Action
Norprostol interacts with its targets by stimulating the prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased along with the thickening of the mucosal bilayer, enabling the mucosa to generate new cells . In the uterus and cervix, the stimulation of these receptors can lead to increased strength and frequency of contractions and decreased cervical tone .
Pharmacokinetics
The pharmacokinetics of Norprostol, specifically Misoprostol, has been studied across different routes of administration . Sublingual administration of Misoprostol achieved the highest serum peak concentration, significantly higher than oral and vaginal routes . The time to peak concentration was similar in both the sublingual and oral groups and was significantly shorter than those in both vaginal groups . The area under the Misoprostol concentration versus time curve up to 360 min in the sublingual group was significantly greater than those in oral and vaginal groups .
Result of Action
The result of Norprostol’s action depends on the target tissue. In the stomach, it reduces gastric acid secretion, increases mucus and bicarbonate secretion, and thickens the mucosal bilayer, which helps protect the stomach lining and prevent ulcers . In the uterus and cervix, it increases the strength and frequency of contractions, which can lead to the expulsion of tissue during medical abortions .
Action Environment
The action environment of Norprostol can be influenced by various factors, including the route of administration . For instance, sublingual administration leads to a higher serum peak concentration and a greater area under the concentration-time curve compared to oral and vaginal routes . This suggests that the bioavailability and efficacy of Norprostol can be significantly affected by the method of administration.
Properties
IUPAC Name |
methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194860 | |
Record name | Norprostol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42038-75-5 | |
Record name | Norprostol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norprostol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORPROSTOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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